molecular formula C9H14O4 B14261424 Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester CAS No. 159999-59-4

Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester

Cat. No.: B14261424
CAS No.: 159999-59-4
M. Wt: 186.20 g/mol
InChI Key: JJBNFBFLWRRHJJ-UHFFFAOYSA-N
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Description

Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from pentanoic acid and has unique structural features that make it interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl)

    Base Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Hydrolysis: Pentanoic acid and methanol

    Transesterification: New esters depending on the alcohol used

    Reduction: Pentanol

Mechanism of Action

The mechanism of action of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active components, which can then interact with specific pathways and receptors . The exact molecular targets and pathways depend on the specific application and context in which the ester is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and properties

Properties

CAS No.

159999-59-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-acetyloxy-2-methylidenepentanoate

InChI

InChI=1S/C9H14O4/c1-5-8(13-7(3)10)6(2)9(11)12-4/h8H,2,5H2,1,3-4H3

InChI Key

JJBNFBFLWRRHJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C(=O)OC)OC(=O)C

Origin of Product

United States

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